molecular formula C15H19NO5 B021058 2-ANISIDONEMETHYLENEMALONIC ACID DIETHYL ESTER CAS No. 104007-09-2

2-ANISIDONEMETHYLENEMALONIC ACID DIETHYL ESTER

Cat. No.: B021058
CAS No.: 104007-09-2
M. Wt: 293.31 g/mol
InChI Key: FHXFOFORQHKBRC-UHFFFAOYSA-N
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Description

Diethyl 2-[(2-methoxyanilino)methylene]malonate is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.31 g/mol. It is known for its unique structure, which includes a central malonate core, an arylamine group, and a methylene malonate structure. This compound has diverse applications in scientific research, particularly in organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

Diethyl 2-[(2-methoxyanilino)methylene]malonate has several scientific research applications:

    Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: It has been investigated for its potential antifungal properties against Fusarium oxysporum, a destructive plant pathogen.

    Material Science: Its unique structure allows it to be used in the development of new materials with specific properties.

Preparation Methods

Diethyl 2-[(2-methoxyanilino)methylene]malonate is typically synthesized in laboratories. One common synthetic route involves a three-component domino reaction that includes an aldehyde, an amine, and diethyl 2-[(2-methoxyanilino)methylene]malonate. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.

Chemical Reactions Analysis

Diethyl 2-[(2-methoxyanilino)methylene]malonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methylene malonate structure.

    Condensation Reactions: It is involved in condensation reactions to form heterocyclic compounds, such as polysubstituted-2-pyridones.

    Oxidation and Reduction Reactions:

Common reagents used in these reactions include aldehydes, amines, and various solvents. The major products formed from these reactions are often heterocyclic compounds, which are important scaffolds in medicinal chemistry.

Mechanism of Action

its reactivity is primarily due to the presence of the methylene malonate structure, which allows it to participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

. Similar compounds include:

  • Diethyl 2-[(phenylamino)methylene]malonate
  • Diethyl 2-[(p-toluidino)methylene]malonate
  • Diethyl 2-[(anilino)methylene]malonate

These compounds share a similar core structure but differ in the substituents attached to the arylamine group.

Properties

IUPAC Name

diethyl 2-[(2-methoxyanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-4-20-14(17)11(15(18)21-5-2)10-16-12-8-6-7-9-13(12)19-3/h6-10,16H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXFOFORQHKBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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